Methyl 2-acetamidopropanoate is an organic compound with the molecular formula C6H11NO3. It is classified as a chiral molecule, which means it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound serves as an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. The compound is also known by its CAS number 26629-33-4, and it is recognized for its potential bioactivity in medicinal chemistry, particularly as an analgesic and antidyslipidemic agent.
Methyl 2-acetamidopropanoate can be synthesized through several methods, including:
The synthesis generally requires careful control of reaction conditions, including temperature and pressure, to maximize yield and minimize by-products. The reactions may also involve various catalysts and solvents depending on the specific method employed.
Methyl 2-acetamidopropanoate has a molecular weight of approximately 145.16 g/mol. Its structure includes:
Methyl 2-acetamidopropanoate participates in various chemical reactions:
The hydrolysis reaction usually requires acidic or basic conditions, while reduction reactions are facilitated by specific reducing agents that provide necessary electrons for the transformation.
The mechanism of action for methyl 2-acetamidopropanoate involves several biochemical processes:
Methyl 2-acetamidopropanoate has numerous applications across various fields:
Methyl 2-acetamidopropanoate is primarily synthesized through sequential condensation and esterification reactions. A common industrial route involves esterification of 2-acetamidopropanoic acid with methanol under acid catalysis (sulfuric acid or p-toluenesulfonic acid) at reflux temperatures (60–80°C), achieving yields of 85–92% after 4–6 hours . Alternative pathways employ ortho-nitrobenzaldehyde and methyl acetoacetate in methanol with acetyl piperidine catalysis (0.03 equiv.), yielding crystalline adducts at 70°C within 2 hours [5]. Multi-step strategies often incorporate retrosynthetic analysis to optimize bond formation sequences. For example, alanine methyl ester may first be acetylated using acetic anhydride, followed by purification via vacuum distillation—a method minimizing epimerization risks [6] [8].
Table 1: Esterification Catalysts and Performance
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Sulfuric acid | 65 | 6 | 85 |
Acetyl piperidine | 70 | 2 | 95 |
Enzymatic (CAL-B) | 40 | 12 | 78 |
These methodologies emphasize regioselective control, particularly in avoiding N,O-diacetyl byproducts. Solvent selection is critical; methanol facilitates esterification but may necessitate aqueous workups to remove unreacted acids [6].
Stereoselective synthesis of enantiopure Methyl 2-acetamidopropanoate leverages chiral catalysts to install the acetamido group with high enantiomeric excess (ee). Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) dynamically acetylates racemic alanine methyl ester in organic solvents, yielding (S)-enantiomers with >98% ee and 45–50% conversion [6]. Transition-metal catalysis, such as rhodium-DIOP complexes, enables asymmetric hydrogenation of methyl 2-acetamidoacrylate precursors, affording the (R)-isomer in 94% ee [7].
Organocatalysts further expand stereocontrol options. L-proline-derived catalysts (20 mol%) facilitate enantioselective N-acylation of methyl alaninate with ketenes, achieving 91% ee at ambient temperatures [8]. These methods address chiral pool limitations, allowing access to both enantiomers without natural amino acid constraints.
Table 2: Asymmetric Synthesis Approaches
Method | Catalyst | ee (%) | Optical Yield |
---|---|---|---|
Kinetic resolution | Lipase B | >98 | (S) |
Hydrogenation | Rh/DIOP | 94 | (R) |
Organocatalysis | L-Proline amide | 91 | (S) |
Key challenges include catalyst deactivation by amide byproducts and the need for inert atmospheres during metal-catalyzed steps [7] [8].
Solid-phase synthesis enables rapid generation of Methyl 2-acetamidopropanoate derivatives for drug discovery. Wang resin-immobilized alanine undergoes N-acylation with acetic anhydride/pyridine (1:1), followed by methyl ester cleavage with trifluoroacetic acid/dichloromethane (1:4), yielding 87% pure product [3]. This platform facilitates "tethering" for peptide elongation; for example, coupling with N-Fmoc-protected amino acids via N,N'-dicyclohexylcarbodiimide (DCC) forms dipeptide precursors to anticancer agents targeting methionine synthase [4].
Automated workflows incorporate azide coupling for sterically hindered derivatives. Methyl 2-amino-3-methylbutanoate reacts with acetyl azide in dimethylformamide at 0°C, generating N-acetylated products in 82% yield after 12 hours [4]. High-throughput screening (HTS) of such libraries identified analogs with IC~50~ values of 20 µg/mL against prostate cancer cells [4].
Table 3: Solid-Phase Coupling Efficiency
Resin Type | Coupling Agent | Derivative Class | Purity (%) |
---|---|---|---|
Wang resin | Acetic anhydride | N-Acetylated | 87 |
Merrifield | DCC/HOBt | Dipeptide esters | 91 |
Rink amide | Acetyl azide | N-Acetyl branched-chain | 82 |
Solvent-free mechanochemistry offers sustainable routes to Methyl 2-acetamidopropanoate. Ball-milling alanine methyl ester hydrochloride with acetic anhydride and sodium acetate (1:1.2:1.5 molar ratio) at 30 Hz for 45 minutes achieves 95% conversion, eliminating solvent waste [5]. Catalysts such as silica-supported boron trifluoride (BF~3~·SiO~2~) accelerate N-acylation under liquid-assisted grinding (LAG) conditions with catalytic methanol, reducing reaction times to 20 minutes at 89% yield [5].
Table 4: Mechanochemical vs. Solution-Phase Synthesis
Condition | Reaction Time | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|
Ball milling (30 Hz) | 45 min | 95 | 18 |
LAG (BF~3~·SiO~2~) | 20 min | 89 | 12 |
Reflux (methanol) | 4 h | 85 | 210 |
This approach enhances reaction thermodynamics by minimizing decomposition pathways. In situ Raman spectroscopy confirms amide bond formation within 10 minutes, demonstrating kinetics 8-fold faster than solution-phase analogs [5]. Scale-up studies (100 g batches) show consistent purity (>98%), underscoring industrial viability [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9